4-Ethenylbenzoyl fluoride
Description
4-Ethenylbenzoyl fluoride (C₉H₇FO) is an aromatic acyl fluoride characterized by a benzoyl fluoride core substituted with an ethenyl group at the para position. This compound is of interest in organic synthesis due to the reactivity of the acyl fluoride group, which serves as a versatile intermediate in nucleophilic substitution and cross-coupling reactions.
Properties
CAS No. |
194344-13-3 |
|---|---|
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
4-ethenylbenzoyl fluoride |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 |
InChI Key |
MFRACUQTJCRVTC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Ethenylbenzoyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrogen fluoride to yield 4-Ethenylbenzoyl fluoride . Another method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
4-Ethenylbenzoyl fluoride undergoes a variety of chemical reactions, including:
Substitution Reactions: The fluorine atom in 4-Ethenylbenzoyl fluoride can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, to form the corresponding addition products.
Oxidation and Reduction: The compound can undergo oxidation to form benzoic acid derivatives or reduction to yield benzyl alcohol derivatives.
Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, difluoromethyl 2-pyridyl sulfone, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethenylbenzoyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various functional groups, enhancing the stability and reactivity of the compound. The ethenyl group can participate in addition and substitution reactions, allowing the compound to modify biological molecules and pathways .
At the molecular level, 4-Ethenylbenzoyl fluoride can inhibit enzyme activity by forming covalent bonds with active site residues. This can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural analogs and functional group behavior:
Table 1: Structural and Functional Comparison
Key Findings :
Functional Group Reactivity :
- Acyl Fluoride vs. Chloride : Acyl fluorides (e.g., 4-ethenylbenzoyl fluoride) are less electrophilic than acyl chlorides (e.g., benzoyl chloride) due to fluorine’s high electronegativity and strong C-F bond. This reduces hydrolysis rates but enhances stability in storage .
- Synthetic Utility : Acyl chlorides (e.g., 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoyl chloride) are more reactive in Friedel-Crafts or esterification reactions, whereas acyl fluorides are preferred for controlled fluorinations or metal-catalyzed couplings.
Substituent Effects :
- The para-ethenyl group in 4-ethenylbenzoyl fluoride enables π-π stacking or polymerization, contrasting with the ortho-fluorobenzyloxy and meta-methoxy groups in the analog from , which confer steric hindrance and electronic modulation for targeted bioactivity .
Commercial Availability :
- While 4-ethenylbenzoyl fluoride is less commonly listed in supplier databases, analogs like 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoyl chloride are widely available (e.g., MolPort-006-391-287, AKOS005173125) for pharmaceutical R&D .
Q & A
Q. How can contradictory data on fluoride release from 4-Ethenylbenzoyl fluoride in aqueous environments be resolved?
- Methodological Answer : Use ion-selective electrodes (ISE) or fluorometric assays (e.g., SPADNS method) to quantify free fluoride ions. Control variables include temperature, ionic strength, and dissolved oxygen. For example, conflicting hydrolysis rates (e.g., t₁/₂ = 30 min vs. 2 hr) may arise from differences in agitation methods or trace water content in solvents .
Q. What strategies mitigate side reactions during the synthesis of 4-Ethenylbenzoyl fluoride-derived enzyme inhibitors?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the ethenyl group with tert-butyldimethylsilyl (TBS) ethers during coupling steps.
- Low-Temperature Reactions : Perform acylations at -20°C to suppress Michael additions.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive intermediates and optimize transition states .
Data Analysis and Reporting Guidelines
Q. How should researchers address uncertainties in quantifying trace fluoride byproducts in 4-Ethenylbenzoyl fluoride reactions?
- Methodological Answer : Apply error propagation models to fluorometric data, accounting for instrument sensitivity (±0.1 ppm). Use internal standards (e.g., sodium trifluoroacetate) in NMR to calibrate integration errors. Report uncertainties as expanded relative standard deviations (RSD ≤ 5%) .
Q. What statistical methods are appropriate for comparing the thermal stability of 4-Ethenylbenzoyl fluoride across different solvents?
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